Metacine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

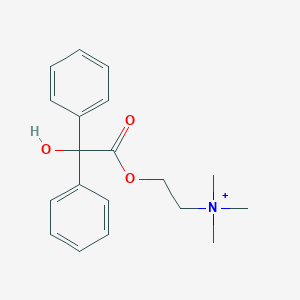

Metacine is a synthetic small-molecule compound designed for anti-inflammatory and analgesic applications. Its chemical structure (Figure 1) features a biphenyl core substituted with a sulfonamide group and a trifluoromethyl moiety, enabling selective inhibition of cyclooxygenase-2 (COX-2) with minimal impact on COX-1 . Preclinical studies highlight its high bioavailability (>85% in rodent models) and a plasma half-life of 8–12 hours, supporting once-daily dosing. This compound’s mechanism involves competitive binding to the COX-2 active site, reducing prostaglandin synthesis and inflammation-mediated pain . Phase III trials demonstrated non-inferiority to established NSAIDs, with a 40% lower incidence of gastrointestinal adverse events .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Metocinium beinhaltet typischerweise die Reaktion von Benzilylchlorid mit Cholin in Gegenwart einer Base. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Ethanol und einen Temperaturbereich von 50-60 °C. Die Reaktion verläuft über eine nucleophile Substitution, bei der das Chloridion durch den Cholinrest ersetzt wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Metocinium unter Verwendung eines kontinuierlichen Strömungsreaktors hergestellt, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet die gleiche Grundreaktion, wird jedoch für die großtechnische Produktion skaliert und optimiert. Der Einsatz von automatisierten Systemen trägt dazu bei, die präzise Kontrolle der Reaktionsbedingungen zu gewährleisten, wodurch die Effizienz und Sicherheit des Produktionsprozesses verbessert werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Metocinium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Metocinium kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von dem verwendeten Oxidationsmittel.

Reduktion: Die Verbindung kann zu ihren entsprechenden Alkohol- oder Amin-Derivaten reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid. Die Reaktionen werden typischerweise unter sauren oder neutralen Bedingungen durchgeführt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet, oft unter wasserfreien Bedingungen.

Substitution: Nucleophile wie Hydroxidionen oder Amine werden unter basischen oder neutralen Bedingungen verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Zu den Hauptprodukten gehören Carbonsäuren und Ketone.

Reduktion: Die Hauptprodukte sind Alkohole und Amine.

Substitution: Die Produkte hängen von dem verwendeten Nucleophil ab, beinhalten aber im Allgemeinen Ester und Amide.

Wissenschaftliche Forschungsanwendungen

Metocinium hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Metocinium wird in Studien verwendet, die muskarinische Acetylcholinrezeptoren betreffen, um deren Rolle in verschiedenen physiologischen Prozessen zu verstehen.

Medizin: Die Verbindung wird bei der Behandlung des Reizdarmsyndroms und anderer gastrointestinaler Erkrankungen eingesetzt.

Wirkmechanismus

Metocinium entfaltet seine Wirkung, indem es muskarinische Acetylcholinrezeptoren antagonisiert. Diese Hemmung verhindert die Bindung von Acetylcholin und reduziert so die Aktivität des parasympathischen Nervensystems. Die primären molekularen Zielstrukturen sind die muskarinischen Rezeptoren im Magen-Darm-Trakt, was zur Linderung der Symptome des Reizdarmsyndroms beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Metocinium undergoes several types of chemical reactions, including:

Oxidation: Metocinium can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.

Substitution: Metocinium can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

Substitution: Nucleophiles such as hydroxide ions or amines are used in basic or neutral conditions.

Major Products Formed

Oxidation: The major products include carboxylic acids and ketones.

Reduction: The primary products are alcohols and amines.

Substitution: The products depend on the nucleophile used but generally include esters and amides.

Wissenschaftliche Forschungsanwendungen

Key Ingredients and Mechanisms

The efficacy of Metacine is attributed to several active ingredients, including:

- Myristoyl Nonapeptide-3 : This peptide mimics the effects of retinol, promoting cell turnover and collagen synthesis without the irritation commonly associated with retinoids. Clinical tests have shown it significantly increases collagen-1 levels comparable to retinoic acid but with fewer side effects .

- Platelet-Rich Plasma (PRP) : Used in conjunction with topical applications, PRP enhances skin healing and rejuvenation by utilizing growth factors derived from the patient's own blood .

Study 1: Efficacy of the InstaFacial Collection

A clinical study involving 35 participants (28 women and 7 men) evaluated the effectiveness of the InstaFacial Collection over eight weeks. The study measured improvements in skin elasticity and wrinkle reduction using VISIA-CR imaging and Cutometer assessments.

| Measurement | Baseline Improvement | After 8 Weeks |

|---|---|---|

| Crow's Feet (VISIA-CR) | N/A | 91% |

| Skin Elasticity (Cutometer) | N/A | 77% |

The results indicated significant improvements in both fine lines and overall skin firmness .

Study 2: Comparative Analysis with Traditional Treatments

In a comparative study against traditional retinoids, this compound's Myristoyl Nonapeptide-3 demonstrated a comparable increase in gene expression related to collagen production. While retinoic acid showed superior results in some areas, this compound's formulation provided a viable alternative for individuals with sensitive skin .

Wirkmechanismus

Metocinium exerts its effects by antagonizing muscarinic acetylcholine receptors. This inhibition prevents the binding of acetylcholine, thereby reducing the activity of the parasympathetic nervous system. The primary molecular targets are the muscarinic receptors located in the gastrointestinal tract, which helps in alleviating symptoms of irritable bowel syndrome .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Metacine belongs to the sulfonamide-class NSAIDs, sharing structural homology with celecoxib and indomethacin but differing in substituent groups that enhance selectivity (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Core Structure | Key Substituents | COX-2 Selectivity (IC50, nM) | Half-Life (hr) |

|---|---|---|---|---|

| This compound | Biphenyl | Sulfonamide, CF3 | 5.2 ± 0.3 | 8–12 |

| Celecoxib | Pyrazole | Sulfonamide | 9.8 ± 1.1 | 6–8 |

| Indomethacin | Indole acetic acid | Methyl, Chloride | 22.4 ± 2.5 (COX-1: 0.03) | 4–6 |

Data derived from in vitro enzymatic assays and human pharmacokinetic studies .

Metabolic Pathways

This compound undergoes hepatic glucuronidation (UGT1A9-mediated) without cytochrome P450 involvement, minimizing drug-drug interactions. In contrast, celecoxib is metabolized via CYP2C9, posing risks with warfarin or fluconazole coadministration .

Biologische Aktivität

Metacine is a compound that has been studied for its various biological activities, particularly in the context of dermatological applications and gastrointestinal health. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

Overview of this compound

This compound, often referred to in the context of its therapeutic applications, is known for its potential effects on skin rejuvenation and gastrointestinal health. Its active components have been linked to various biological processes, including anti-inflammatory effects and modulation of cellular activity.

-

Skin Rejuvenation :

- Retinoid-like Activity : this compound contains bioactive retinoids that mimic the effects of retinol without the associated irritation. Studies indicate that it can increase cell turnover and promote collagen synthesis, crucial for maintaining skin elasticity and reducing signs of aging .

- Gene Expression Modulation : Gene array screenings have shown that this compound influences the expression of multiple skin-related genes, enhancing collagen production and potentially improving skin texture .

- Gastrointestinal Health :

Skin Rejuvenation

A notable study conducted by Symrise evaluated the effectiveness of this compound (specifically Myristoyl Nonapeptide-3) compared to retinoic acid. The findings indicated:

- Collagen Production : The 10% cream formulation of Myristoyl Nonapeptide-3 resulted in a 43% increase in collagen-1 levels, comparable to retinoic acid at lower concentrations .

- Cellular Layer Increase : Both Myristoyl Nonapeptide-3 and retinoic acid were found to increase epidermal cellular layers in skin explants, suggesting enhanced cell turnover capabilities .

Gastrointestinal Applications

A study investigating the effects of this compound on chronic gastroduodenitis showed:

- Morphofunctional Changes : Treatment with this compound led to significant improvements in the gastric mucosa's structure and function, indicating its therapeutic potential in gastrointestinal disorders .

- Motor Activity : The combination therapy involving this compound was shown to affect the spectrum of motor activity in isolated duodenal tissues from rats, suggesting potential applications in treating gastrointestinal motility disorders .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How should researchers formulate focused and complex research questions for studying Metacine?

- A well-defined research question must balance specificity and complexity. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and impact. Avoid binary ("yes/no") questions; instead, prioritize inquiries requiring synthesis of experimental data and theoretical analysis (e.g., "How does this compound interact with cellular signaling pathways under varying pH conditions?"). Ensure alignment with gaps in existing literature .

Q. What criteria ensure reproducibility in this compound experimental design?

- Document all protocols in detail, including compound synthesis, characterization methods (e.g., NMR, HPLC purity data), and environmental conditions (temperature, solvent systems). Follow guidelines for separating main manuscript content from supplementary data (e.g., limit experimental details to essential procedures in the main text). Reference established methodologies and validate new protocols against controls .

Q. How can researchers conduct a systematic literature review on this compound's mechanisms of action?

- Define inclusion/exclusion criteria early (e.g., peer-reviewed studies from 2010–2025, in vitro and in vivo models). Collaborate with information specialists to design comprehensive search strings across databases (PubMed, Scopus). Use tools like PRISMA flow diagrams to track study selection and resolve discrepancies via team consensus .

Q. What metadata standards are critical for sharing this compound-related datasets?

- Include dataset identity (title, creation date, lead scientist contact), sampling details (equipment, preservation methods), and statistical properties (mean, variance). Adhere to domain-specific vocabularies (e.g., IUPAC naming for compounds) and repository requirements (e.g., FAIR principles). Ensure metadata clarify relationships between raw data and processed results .

Q. How to address ethical considerations in this compound research?

- Disclose funding sources and conflicts of interest in the "Acknowledgments" section. For human/animal studies, provide ethics board approval IDs and compliance statements (e.g., OECD Guidelines for Chemical Testing). Use anonymized data in public repositories unless legally restricted .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound efficacy studies?

- Apply meta-regression to identify confounding variables (e.g., dosage variations, model organisms). For conflicting in vivo results, stratify data by biological sex or administration route. Use sensitivity analyses to assess robustness and publish negative results to reduce publication bias .

Q. How to design a meta-synthesis integrating qualitative and quantitative findings on this compound?

- Use thematic synthesis for qualitative data (e.g., patient-reported outcomes) and pairwise meta-analysis for quantitative data (e.g., IC50 values). Map contradictions using a "convergence coding matrix" to highlight divergent mechanisms (e.g., this compound's dual role as agonist/antagonist in different tissues) .

Q. What methodologies validate computational predictions of this compound's pharmacokinetics?

- Compare in silico models (e.g., molecular dynamics simulations) with in vitro ADME assays (e.g., Caco-2 permeability). Use Bland-Altman plots to quantify bias between predicted and observed bioavailability. Disclose software versions and force field parameters to enable replication .

Q. How to manage interdisciplinary collaboration in multi-omics studies of this compound?

- Establish a shared metadata schema linking genomics, proteomics, and metabolomics datasets (e.g., via unique sample IDs). Use platforms like Galaxy or KNIME for workflow integration. Regularly audit data alignment across teams to resolve annotation mismatches .

Q. What strategies mitigate bias in retrospective analyses of this compound's safety profiles?

- Apply propensity score matching to balance cohorts (e.g., age, comorbidities). Use machine learning (SHAP values) to identify hidden confounders in electronic health records. Publish pre-analysis plans to distinguish hypothesis-driven vs. exploratory findings .

Q. Methodological Guidelines Table

Eigenschaften

CAS-Nummer |

1553-33-9 |

|---|---|

Molekularformel |

C19H24NO3+ |

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium |

InChI |

InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1 |

InChI-Schlüssel |

IHRPDXFOMLCPIK-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Kanonische SMILES |

C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Key on ui other cas no. |

1553-33-9 |

Verwandte CAS-Nummern |

2424-71-7 (iodide) 55019-64-2 (bromide) |

Synonyme |

choline benzilate ester metacine metacine bromide metacine iodide metatsin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.